

Spectroscopic and Synthetic Profile of Benzyloxy-Substituted Phenylbenzaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

2-[3(Benzyloxy)phenyl]benzaldehyde

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Introduction: This document provides a detailed overview of the available spectroscopic data for benzyloxy-substituted phenylbenzaldehyde isomers. While experimental data for **2-[3-(benzyloxy)phenyl]benzaldehyde** is not readily available in public spectroscopic databases, this guide presents data for the closely related isomers: 2-(benzyloxy)benzaldehyde, 3-(benzyloxy)benzaldehyde, and 4-(benzyloxy)benzaldehyde. This information serves as a valuable reference for researchers, scientists, and professionals in drug development, offering insights into the characteristic spectral features of this class of compounds. The guide also outlines a common synthetic pathway for such biaryl compounds and general experimental protocols for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the three isomers of (benzyloxy)benzaldehyde.

Table 1: ¹H NMR Spectroscopic Data



Compound	Solvent	Chemical Shifts (δ) in ppm
2-(Benzyloxy)benzaldehyde	-	Data not available in search results.
3-(Benzyloxy)benzaldehyde	-	Data not available in search results.
4-(Benzyloxy)benzaldehyde	-	Data not available in search results.
Benzaldehyde (Reference)	CDCl3	10.00 (s, 1H, CHO), 7.86 (d, 2H, Ar-H), 7.62 (s, 1H, Ar-H), 7.52 (s, 2H, Ar-H)[1][2]

Table 2: 13C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ) in ppm
2-(Benzyloxy)benzaldehyde	-	Data not available in search results.
3-(Benzyloxy)benzaldehyde	-	Data not available in search results.
4-(Benzyloxy)benzaldehyde	-	Data not available in search results.
Benzaldehyde (Reference)	CDCl₃	192.71 (CHO), 136.62 (Ar-C), 134.73 (Ar-C), 129.95 (Ar-C), 129.27 (Ar-C)[1]

Table 3: Infrared (IR) Spectroscopy Data



Compound	State	Key Absorption Bands (cm ⁻¹)
2-(Benzyloxy)benzaldehyde	-	Data not available in search results.
3-(Benzyloxy)benzaldehyde	-	Data not available in search results.
4-(Benzyloxy)benzaldehyde	Gas Phase	Data available, specific bands not enumerated in search results[3].
Benzaldehyde (Reference)	Liquid Film	3000-3080 (Ar C-H stretch), 2650-2880 (Aldehyde C-H stretch), ~1700 (C=O stretch) [4]

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization	Key m/z Values
2-(Benzyloxy)benzaldehyde	EI (75 eV)	212 (M+), 183, 121, 91 (base peak), 65[5]
3-(Benzyloxy)benzaldehyde	EI	Molecular Weight: 212.24[6]
4-(Benzyloxy)benzaldehyde	EI	212 (M+), 91 (base peak), 65, 39[3]
Benzaldehyde (Reference)	EI	106 (M+), 105 (base peak), 77, 51[7]

Experimental Protocols

Detailed experimental protocols for the specific target molecule are unavailable. However, the following sections describe generalized methods for obtaining the types of spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[8][9] Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0.00 ppm).[2][8][10] Data is processed to show chemical shifts (δ) in parts per million (ppm), with coupling constants (J) reported in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer.[9] Liquid samples can be analyzed as a thin film between sodium chloride (NaCl) or potassium bromide (KBr) plates.[8] Solid samples are typically prepared as a KBr disk.[8] The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹), which helps identify the functional groups present in the molecule.[4]

Mass Spectrometry (MS)

Mass spectra are generally obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for sample introduction and separation.[9] Electron Ionization (EI) is a common method for generating ions, typically operating at 70 eV.[6] The spectrometer separates ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.[7]

Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis of **2-[3-(benzyloxy)phenyl]benzaldehyde** can be achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between two aromatic rings.[11] The logical workflow for this synthesis is depicted below.

Caption: Synthetic workflow for **2-[3-(benzyloxy)phenyl]benzaldehyde** via Suzuki-Miyaura coupling.

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- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Benzyloxy-Substituted Phenylbenzaldehydes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113212#spectroscopic-data-nmr-ir-ms-for-2-3-benzyloxy-phenyl-benzaldehyde]

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